3-pentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 3-pentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is a structurally complex heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4(3H)-one core. Key structural attributes include:
- 3-Pentyl substituent: Likely enhances lipophilicity, influencing membrane permeability and pharmacokinetic properties.
- Thioether linkage: Connects the pyrimidinone core to a 1,2,4-oxadiazole ring, which may improve metabolic stability compared to ester or amide linkages .
- 3-(Trifluoromethyl)phenyl group: The electron-withdrawing trifluoromethyl group on the oxadiazole ring may enhance binding affinity to target proteins by modulating electronic effects and steric interactions .
Properties
IUPAC Name |
3-pentyl-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2S2/c1-2-3-4-9-28-19(29)17-15(8-10-31-17)25-20(28)32-12-16-26-18(27-30-16)13-6-5-7-14(11-13)21(22,23)24/h5-8,10-11H,2-4,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLGMRTYSCIMEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-pentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one represents a novel class of heterocyclic compounds with potential biological activities. Its complex structure suggests multifaceted interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C23H21F3N4O2S
- Molecular Weight : 474.5 g/mol
- IUPAC Name : 3-pentyl-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylthio]thieno[3,2-d]pyrimidin-4-one
Biological Activity Overview
Research indicates that compounds containing pyrimidine and oxadiazole moieties exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound under discussion has shown promising results in various studies.
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of pyrimidine derivatives. Studies have demonstrated that compounds similar to this compound exhibit potent activity against various bacterial strains. For instance:
- Staphylococcus aureus
- Escherichia coli
In vitro assays have shown that certain derivatives possess greater antibacterial activity than standard antibiotics like chloramphenicol .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research has highlighted the role of thiophenes and pyrimidines in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. For example:
- Inhibition of Thioredoxin Reductase : This enzyme is crucial in cancer cell proliferation; compounds targeting this enzyme can lead to selective cytotoxicity against cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of new compounds. Modifications at specific positions on the pyrimidine and oxadiazole rings can significantly enhance their potency. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Increases lipophilicity and membrane permeability |
| Alkyl chain length variation | Affects binding affinity to biological targets |
Case Studies
- Antimicrobial Efficacy : A study conducted by Mondal et al. synthesized various pyrimidine derivatives and evaluated their antibacterial effects against Gram-positive and Gram-negative bacteria. Compounds with specific substitutions exhibited enhanced efficacy compared to traditional antibiotics .
- Anticancer Activity : A recent investigation into the anticancer properties of thienopyrimidine derivatives revealed that modifications similar to those in this compound resulted in significant inhibition of cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and analogous derivatives:
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights:
Core Heterocycle Variations: The target compound’s thieno[3,2-d]pyrimidinone core differs from the thieno[2,3-d]pyrimidine-dione in , which may alter ring planarity and hydrogen-bonding capacity .
Substituent Effects :
- The trifluoromethyl group in the target compound contrasts with the chlorophenyl () and difluorobenzyl () groups, offering stronger electron-withdrawing effects and improved metabolic stability .
- Thioether vs. Alkyl/Aryl Linkages : The thioether in the target compound may confer resistance to enzymatic hydrolysis compared to ester-linked analogs .
Biological Activity Trends: Thienopyrimidinones with oxadiazole substituents () are frequently associated with antimicrobial and kinase-modulating activities, though specific target affinities depend on substitution patterns . Pyrazolo-pyrimidine derivatives () demonstrate cytotoxicity in proliferation assays, suggesting divergent therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
